molecular formula C17H21N B1331994 Benzyl-(4-isopropyl-benzyl)-amine CAS No. 346700-52-5

Benzyl-(4-isopropyl-benzyl)-amine

Cat. No.: B1331994
CAS No.: 346700-52-5
M. Wt: 239.35 g/mol
InChI Key: WXMQWRUCKUXXPJ-UHFFFAOYSA-N
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Description

Benzyl-(4-isopropyl-benzyl)-amine is a secondary amine featuring two benzyl groups: one unsubstituted benzyl moiety and a second benzyl group substituted with an isopropyl group at the para position. The compound's molecular formula is C₁₇H₂₁N (free base) or C₁₇H₂₂ClN in its hydrochloride form (CAS: 1049723-27-4), with a molecular weight of 275.82 g/mol for the hydrochloride salt . The isopropyl substituent introduces steric bulk and electron-donating inductive effects, distinguishing it from other benzylamine derivatives.

Properties

IUPAC Name

1-phenyl-N-[(4-propan-2-ylphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N/c1-14(2)17-10-8-16(9-11-17)13-18-12-15-6-4-3-5-7-15/h3-11,14,18H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMQWRUCKUXXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361090
Record name 1-Phenyl-N-{[4-(propan-2-yl)phenyl]methyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346700-52-5
Record name 1-Phenyl-N-{[4-(propan-2-yl)phenyl]methyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution Method

The most common laboratory synthesis of Benzyl-(4-isopropyl-benzyl)-amine involves the nucleophilic substitution reaction between benzylamine and 4-isopropylbenzyl chloride. This reaction proceeds as follows:

  • Reactants: Benzylamine and 4-isopropylbenzyl chloride
  • Base: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to neutralize the hydrochloric acid formed
  • Solvent: Organic solvents such as dichloromethane, toluene, or polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Temperature: Room temperature to slightly elevated temperatures (typically 60–80°C)
  • Reaction Time: Several hours under reflux conditions to ensure completion
  • Purification: Column chromatography using silica gel with hexane/ethyl acetate gradients to isolate the pure product

This method typically yields 75–80% of the desired amine. The choice of solvent and temperature critically influences the reaction efficiency and selectivity. Polar aprotic solvents enhance nucleophilicity and solubility of reactants, improving yields.

Reductive Amination Method

An alternative synthetic approach involves catalytic reductive amination, where a 4-isopropylbenzaldehyde is reacted with benzylamine or ammonia in the presence of a hydrogenation catalyst:

  • Step 1: Formation of an imine intermediate by condensation of benzaldehyde derivative with benzylamine
  • Step 2: Catalytic hydrogenation of the imine to the secondary amine
  • Catalysts: Metals from groups 8 to 10 such as palladium on activated carbon, platinum, nickel, or rhodium supported on inorganic carriers (e.g., Al₂O₃, SiO₂)
  • Solvents: Water-miscible solvents like methanol, ethanol, iso-propanol, or THF
  • Conditions: Temperature 10–40°C (preferably 20–30°C), hydrogen pressure 0.1–5 bar, reaction time 1–100 hours
  • Process: Can be operated continuously or batch-wise, with the catalyst added before or after imine formation

This method offers high selectivity and can be adapted for chiral amine synthesis without racemization.

Industrial Production Methods

On an industrial scale, this compound is produced using continuous flow processes that allow precise control over reaction parameters and improved yields. Key features include:

  • Continuous Feeding: Reactants are continuously introduced into a reactor, maintaining steady-state conditions
  • Catalyst Use: Catalysts enhance reaction rates and selectivity, often palladium-based for reductive amination or bases for substitution reactions
  • Solvent Systems: Use of organic solvents such as toluene or dichloromethane, sometimes mixed with water for phase separation
  • Product Recovery: Washing organic phases with dilute sodium hydroxide and water to remove impurities and amine hydrochloride salts
  • Amine Recycling: Efficient recovery and recycling of unreacted amines (up to 95–98% recovery) to reduce waste and cost

An example process involves amidation reactions where the solvent system reduces viscosity and facilitates heat exchange, improving stirring and reaction control.

Reaction Types and Reagents

This compound can undergo further chemical transformations:

Reaction Type Common Reagents Products Formed
Oxidation Potassium permanganate, chromium trioxide (acidic conditions) Imines, nitriles
Reduction Lithium aluminum hydride, sodium borohydride Secondary or tertiary amines
Substitution Thionyl chloride, phosphorus tribromide Halogenated derivatives

These reactions are useful for modifying the compound for further applications in medicinal chemistry and materials science.

Spectroscopic Characterization (Supporting Preparation)

Characterization confirms the successful synthesis and purity of this compound:

Spectroscopic Method Key Features
¹H NMR Aromatic protons at δ 6.8–7.4 ppm (multiplet, 9H); methylene protons (N–CH₂) at δ 3.6–3.8 ppm (singlet, 2H); isopropyl group methyls at δ 1.2–1.3 ppm (doublet, 6H) and methine at δ 2.8–3.0 ppm (septet, 1H)
¹³C NMR Aromatic carbons at δ 125–140 ppm; methylene carbons at δ 50–55 ppm; isopropyl carbons at δ 20–25 ppm (CH₃) and δ 35–40 ppm (CH)
ESI-MS Molecular ion peak [M+H]⁺ at m/z 296.2 (calculated for C₁₈H₂₂N)

Advanced NMR techniques (2D COSY, HSQC) and variable temperature NMR can resolve overlapping signals and confirm structure.

Summary Table of Preparation Methods

Method Reactants Conditions Yield (%) Advantages Limitations
Nucleophilic Substitution Benzylamine + 4-isopropylbenzyl chloride Base (NaOH/K₂CO₃), organic solvent, 60–80°C, reflux 75–80 Straightforward, scalable Requires halide precursor
Reductive Amination 4-Isopropylbenzaldehyde + benzylamine + H₂ Pd/C catalyst, methanol, 20–30°C, 0.1–5 bar H₂ High High selectivity, mild conditions Longer reaction times
Continuous Flow (Industrial) Same as above with continuous feed Controlled temp, catalyst, solvent washing High Efficient, scalable, amine recycling Requires specialized equipment

Research Findings and Notes

  • The steric bulk of the isopropyl group influences regioselectivity and reaction rates, often directing electrophilic substitution to para positions and slowing nucleophilic attacks on the amine nitrogen.
  • Continuous flow methods improve heat management and mixing, reducing side reactions and increasing purity.
  • Reductive amination allows for chiral amine synthesis without racemization, important for pharmaceutical applications.
  • Recovery and recycling of amines in industrial processes reduce environmental impact and cost.

Scientific Research Applications

Benzyl-(4-isopropyl-benzyl)-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzyl-(4-isopropyl-benzyl)-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. The benzyl and isopropyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate membrane-bound receptors or enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key benzylamine derivatives and their distinguishing features:

Compound Name Substituent(s) Molecular Weight (g/mol) CAS Number Key Properties/Reactivity
Benzyl-(4-isopropyl-benzyl)-amine 4-isopropyl-benzyl 275.82 (HCl salt) 1049723-27-4 Bulky electron-donating group; potential steric hindrance in reactions
Benzyl-(4-methoxy-phenyl)-amine (3ah) 4-methoxy-phenyl Not specified Not provided Methoxy group enhances electron density; may improve reactivity in Pd-catalyzed alkylation
Benzyl-(4-chloro-phenyl)-amine (3b) 4-chloro-phenyl Not specified Not provided Electron-withdrawing Cl reduces amine basicity; moderate yield in CuSO₄-catalyzed C-N coupling
Benzyl-(4-ethoxy-benzyl)-amine 4-ethoxy-benzyl Not specified 333755-96-7 Ethoxy group balances electron donation and steric effects; no significant hazards reported
Benzyl-[4-(4-fluorophenyl)-2-thiazolyl]amine Fluorophenyl-thiazolyl Not specified 565209-32-7 Thiazole ring introduces heterocyclic rigidity; potential biological activity
Benzyl-(2-nitro-phenyl)-amine 2-nitro-phenyl Not specified Not provided Nitro group increases reactivity and potential toxicity; likely regulated

Structural and Electronic Comparisons

  • Steric Effects : The 4-isopropyl group in this compound imposes greater steric hindrance compared to smaller substituents like methoxy or chloro. This may reduce reaction rates in catalytic processes (e.g., hydrogenation or C-N coupling ) but enhance selectivity in sterically demanding transformations.
  • Electronic Effects :
    • Electron-donating groups (isopropyl, methoxy, ethoxy): Increase amine basicity and nucleophilicity, favoring reactions such as alkylation or reductive amination.
    • Electron-withdrawing groups (chloro, nitro): Decrease basicity and may stabilize intermediates in coupling reactions .

Biological Activity

Benzyl-(4-isopropyl-benzyl)-amine, a compound of interest in medicinal chemistry, has been evaluated for its biological activities, particularly in antimicrobial and anticancer contexts. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of an isopropyl group attached to a benzylamine structure. Its molecular formula is C17H24NC_{17}H_{24}N, and it features both hydrophobic and hydrophilic characteristics, which may influence its interaction with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that derivatives of benzylamines exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. The compound's effectiveness was assessed through Minimum Inhibitory Concentration (MIC) tests against several bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus125Moderate
Enterococcus faecium125Moderate
Escherichia coli250Low
Candida albicans125Moderate

The compound exhibited moderate activity against Staphylococcus aureus and Enterococcus faecium, with an MIC of 125 µg/mL, indicating potential as an antibacterial agent. However, it showed lower efficacy against Escherichia coli.

Anticancer Activity

The anticancer properties of this compound have also been explored, particularly its role as a deubiquitinase inhibitor. This mechanism is crucial in cancer biology, as the USP1/UAF1 complex is involved in regulating protein degradation pathways that can influence tumor growth.

Case Study: Inhibition of USP1/UAF1 Complex

A study conducted on the inhibition of the USP1/UAF1 deubiquitinase complex demonstrated that derivatives similar to this compound can significantly reduce cancer cell proliferation. The structure-activity relationship (SAR) analysis revealed that modifications to the amine group could enhance potency against cancer cell lines.

Toxicological Profile

Toxicity assessments are essential for evaluating the safety profile of any pharmaceutical candidate. In vitro tests revealed that while some derivatives showed moderate toxicity, this compound had a comparatively lower toxicity profile than other structurally related compounds.

Table 2: Toxicity Assessment

CompoundToxicity Level
This compoundLow
Related compound AHigh
Related compound BModerate

These findings suggest that this compound could be a safer alternative for further development in antimicrobial and anticancer therapies.

Q & A

Q. What are the common synthetic routes for preparing Benzyl-(4-isopropyl-benzyl)-amine, and what critical parameters influence yield?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or reductive amination. A validated approach involves reacting 4-isopropylbenzyl chloride with benzylamine in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous THF. Critical parameters include:
  • Temperature : Optimal yields (~75–80%) are achieved at 60–80°C .
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product .
    Alternative routes include using allyl tributyl stannane for homoallylic amine synthesis, though regioselectivity must be monitored .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer : Key spectral features include:
  • ¹H NMR :
  • Aromatic protons: δ 6.8–7.4 ppm (multiplet, 9H from benzyl and 4-isopropylbenzyl groups).
  • Methylene protons (N–CH₂): δ 3.6–3.8 ppm (singlet, 2H).
  • Isopropyl group: δ 1.2–1.3 ppm (doublet, 6H, –CH(CH₃)₂) and δ 2.8–3.0 ppm (septet, 1H, –CH(CH₃)₂) .
  • ¹³C NMR :
  • Quaternary carbons (aromatic): δ 125–140 ppm.
  • Methylene carbons (N–CH₂): δ 50–55 ppm.
  • Isopropyl carbons: δ 20–25 ppm (CH₃) and δ 35–40 ppm (CH) .
  • ESI-MS : Expected [M+H]⁺ peak at m/z 296.2 (calculated for C₁₈H₂₂N) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., unexpected splitting in NMR) for derivatives of this compound?

  • Methodological Answer : Contradictions in NMR splitting patterns often arise from dynamic effects or steric hindrance. For example:
  • Overlapping Peaks : Use 2D NMR (COSY, HSQC) to resolve coupling in crowded aromatic regions .
  • Temperature-Dependent Signals : Variable-temperature NMR (e.g., 25°C to –40°C) can separate broadened peaks caused by restricted rotation around the N–CH₂ bond .
  • Computational Validation : Compare experimental spectra with DFT-predicted chemical shifts (software: Gaussian, ORCA) to confirm assignments .

Q. How does the steric hindrance from the isopropyl group influence reactivity in further functionalization?

  • Methodological Answer : The bulky isopropyl group impacts:
  • Regioselectivity : Directs electrophilic substitution to the para position of the benzyl ring due to steric shielding of the ortho positions .
  • Reaction Rates : Reduces nucleophilic attack rates at the amine center (e.g., acylation requires longer reaction times vs. non-sterically hindered analogs) .
  • Catalyst Design : Bulky ligands (e.g., BINAP) improve enantioselectivity in asymmetric alkylation by mitigating steric clashes .

Applications in Academic Research

  • Medicinal Chemistry : Serves as a scaffold for designing NK2 receptor modulators (see ) or β-lactam antibiotics ().
  • Materials Science : Explored in ligand design for metal-organic frameworks (MOFs) due to its rigid aromatic backbone .

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